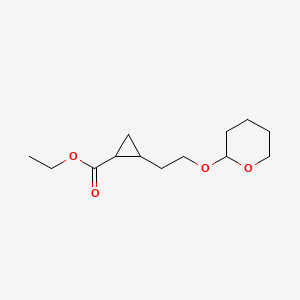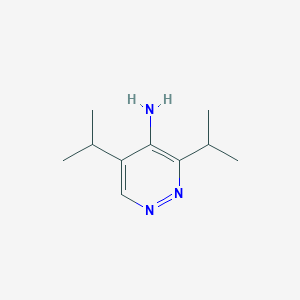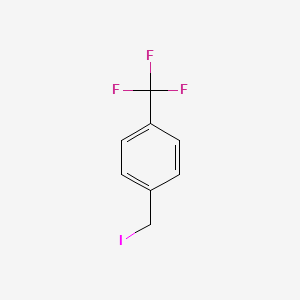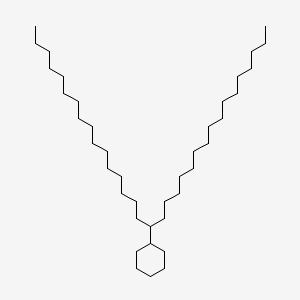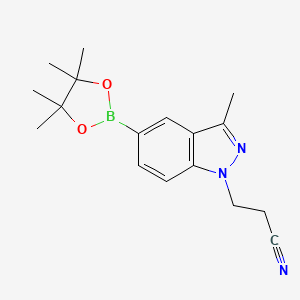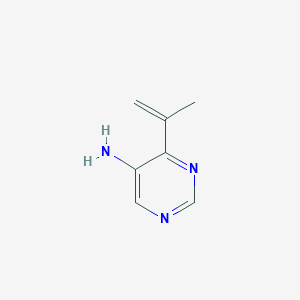
4-(Prop-1-en-2-yl)pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methylethenyl)-5-pyrimidinamine: is a chemical compound with a unique structure that includes a pyrimidine ring substituted with an isopropenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylethenyl)-5-pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and isopropenyl-containing reagents.
Reaction Conditions: The key step involves the introduction of the isopropenyl group to the pyrimidine ring. This can be achieved through various methods, including
Industrial Production Methods
Industrial production of 4-(1-Methylethenyl)-5-pyrimidinamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Reactors: For efficient and scalable production.
Catalyst Optimization: To improve reaction rates and selectivity.
Purification Techniques: Such as crystallization and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4-(1-Methylethenyl)-5-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The isopropenyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
4-(1-Methylethenyl)-5-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(1-Methylethenyl)-5-pyrimidinamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-(1-Methylethenyl)-5-pyrimidinol
- 4-(1-Methylethenyl)-5-pyrimidinecarboxylic acid
- 4-(1-Methylethenyl)-5-pyrimidinethione
Uniqueness
4-(1-Methylethenyl)-5-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C7H9N3 |
|---|---|
分子量 |
135.17 g/mol |
IUPAC名 |
4-prop-1-en-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9N3/c1-5(2)7-6(8)3-9-4-10-7/h3-4H,1,8H2,2H3 |
InChIキー |
BZLSZJUTCRVCKS-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=NC=NC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


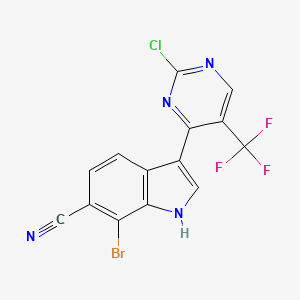
![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)
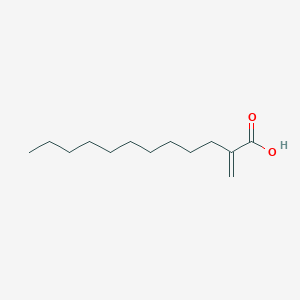
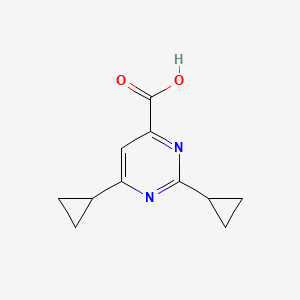
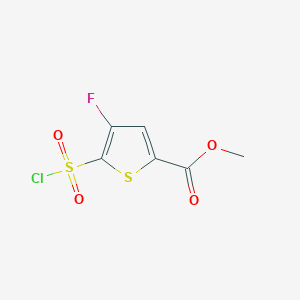
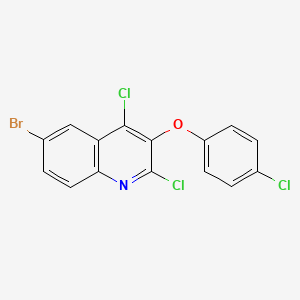
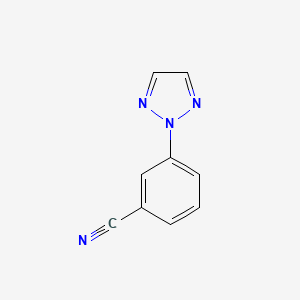
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
